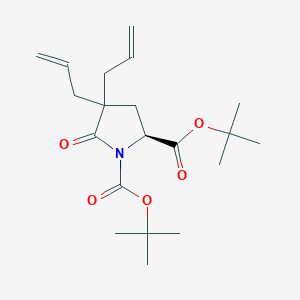
Di-tert-butyl (S)-4,4-diallyl-5-oxopyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and multiple ester groups. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common approach is the esterification of the corresponding pyrrolidine dicarboxylic acid with tert-butyl alcohol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of automated systems ensures consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester groups make it a suitable substrate for esterases, providing insights into enzyme specificity and activity.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to its structure could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols. This hydrolysis can be catalyzed by enzymes such as esterases, which play a crucial role in the compound’s biological activity. The resulting products can then participate in various metabolic pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
(2S)-6-Hydroxy-1,2-piperidinecarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester: This compound shares a similar ester structure but differs in the presence of a hydroxy group and a piperidine ring.
(2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester: This compound is structurally similar but may have different functional groups or substituents.
Uniqueness
The uniqueness of (2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester lies in its specific arrangement of functional groups and its potential for diverse chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H31NO5 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
ditert-butyl (2S)-5-oxo-4,4-bis(prop-2-enyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C20H31NO5/c1-9-11-20(12-10-2)13-14(15(22)25-18(3,4)5)21(16(20)23)17(24)26-19(6,7)8/h9-10,14H,1-2,11-13H2,3-8H3/t14-/m0/s1 |
InChI Key |
PVVWGNMZPRRUQV-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC(C(=O)N1C(=O)OC(C)(C)C)(CC=C)CC=C |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Hydroxyhexyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B13963706.png)
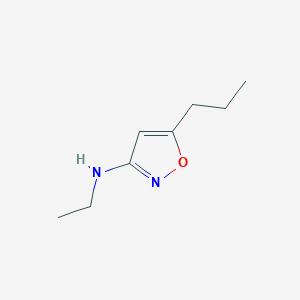
![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
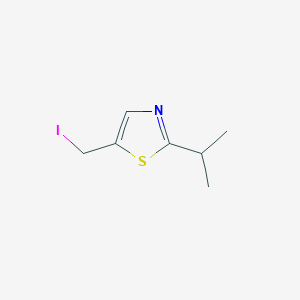
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)
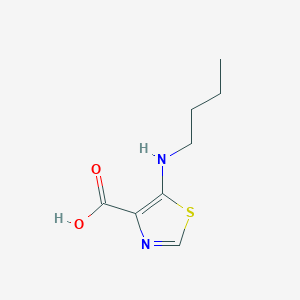
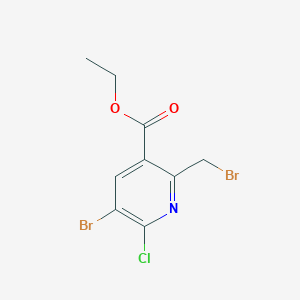
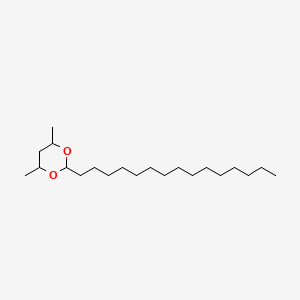
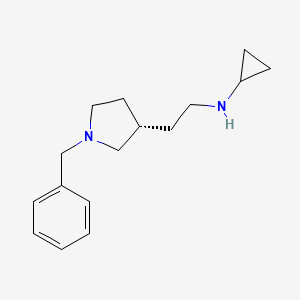
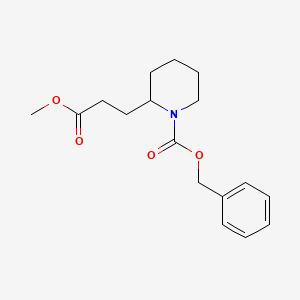
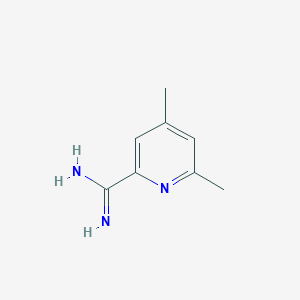

![6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole](/img/structure/B13963760.png)
